Superior Glass Transition Temperature (Tg) in Furan-Based Polyamides vs. Aliphatic Analogs
Polyamides synthesized with furan-based monomers, such as those derived from 2,5-bis(aminomethyl)furan (BAMF), demonstrate a significantly higher glass transition temperature (Tg) compared to their aliphatic diamine-based counterparts. This is a direct consequence of the rigid, planar furan ring which restricts polymer chain mobility. The class-level inference is supported by studies on furan polyamides showing a clear Tg increase relative to aliphatic analogs [1][2].
| Evidence Dimension | Glass Transition Temperature (Tg) |
|---|---|
| Target Compound Data | Up to 280 °C (for furan polyamides, as a class) |
| Comparator Or Baseline | Higher than aliphatic polyamide analogs |
| Quantified Difference | The Tg of biobased furan polyamides is higher than that of aliphatic analogs, but lower than phenyl-aromatic analogs [1]. |
| Conditions | Polyamides synthesized via interfacial polymerization from 2,5-furan dicarboxylic acid and various diamines [1][2]. |
Why This Matters
Higher Tg translates to better performance in high-temperature applications, such as automotive under-hood components or electronic materials, where aliphatic polyamides would fail or deform.
- [1] The effect of furan molecular units on the glass transition and thermal degradation temperatures of polyamides. Journal of Applied Polymer Science, 2017, 134(46), 45514. View Source
- [2] Ji, L., Mao, J., Li, R., & Xu, J. (2025). The Reductive Amination of Biomass-Based Aldehydes and Alcohols towards 2,5-bis(aminomethyl)furan: Progress, Challenges and Prospects. Journal of Renewable Materials, 13(9), 1683–1706. View Source
